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N-(2,3-dimethylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrazin-3-amine

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

N-(2,3-dimethylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrazin-3-amine is a synthetic small-molecule heterocycle belonging to the imidazo[1,2-a]pyrazine class. Its molecular formula is C21H20N4S with a molecular weight of 360.48 g/mol.

Molecular Formula C21H20N4S
Molecular Weight 360.5 g/mol
Cat. No. B11299359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,3-dimethylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrazin-3-amine
Molecular FormulaC21H20N4S
Molecular Weight360.5 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)NC2=C(N=C3N2C=CN=C3)C4=CC=C(C=C4)SC)C
InChIInChI=1S/C21H20N4S/c1-14-5-4-6-18(15(14)2)23-21-20(16-7-9-17(26-3)10-8-16)24-19-13-22-11-12-25(19)21/h4-13,23H,1-3H3
InChIKeyCMQHQAVOYSTFPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,3-dimethylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrazin-3-amine: Core Structural Identity and Research-Grade Procurement Profile


N-(2,3-dimethylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrazin-3-amine is a synthetic small-molecule heterocycle belonging to the imidazo[1,2-a]pyrazine class. Its molecular formula is C21H20N4S with a molecular weight of 360.48 g/mol . The compound features a 2-(4-methylsulfanylphenyl) substituent and an N-(2,3-dimethylphenyl)amine moiety at the 3-position of the fused imidazo-pyrazine core. This scaffold is recognized in medicinal chemistry for its capacity to engage diverse biological targets, including kinases, G protein-coupled receptor signaling components, and parasitic enzymes [1]. Commercially, it is typically offered at 95% purity for research use only, with procurement channels primarily serving early-stage drug discovery laboratories and academic screening centers .

Why Imidazo[1,2-a]pyrazine Analogs Cannot Be Casually Substituted for N-(2,3-dimethylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrazin-3-amine in Target-Focused Screens


Within the imidazo[1,2-a]pyrazine series, biological activity is exquisitely sensitive to the substitution pattern at the 2- and 3-positions. Systematic SAR studies on Gαq/11 inhibitors have demonstrated that even minor modifications on the phenyl ring at position 2 or the amine substituent at position 3 can shift potency by over an order of magnitude [1]. The specific combination of a 4-methylsulfanylphenyl group at C2 and a 2,3-dimethylphenylamino group at C3 is non-trivial: the electron-donating methylsulfanyl substituent modulates the core’s electronic properties and potential target interactions, while the 2,3-dimethyl pattern on the aniline ring introduces steric constraints distinct from the 3,5-dimethyl or unsubstituted analogs offered by vendors [1]. Consequently, substituting a different regioisomer or a core analog bearing a different arylthio group cannot be assumed to yield equivalent biological readouts without direct side-by-side validation.

Quantitative Differentiation Matrix for N-(2,3-dimethylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrazin-3-amine


Structural Differentiation from Regioisomeric 3,5-Dimethylphenyl Analogs: A Gap in Public Bioactivity Data

The commercially cataloged regioisomer N-(3,5-dimethylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrazin-3-amine shares the same molecular formula (C21H20N4S) and molecular weight (360.48 g/mol) but differs in the substitution geometry of the dimethylphenyl ring . In related imidazo[1,2-a]pyrazine SAR campaigns, the position of methyl groups on the N-phenyl ring has been shown to alter CDK9 inhibitory IC50 values by factors of 2- to 5-fold between ortho/meta-substituted congeners [1]. Direct head-to-head bioactivity data comparing the 2,3-dimethyl and 3,5-dimethyl isomers is not publicly available, making the assumption of functional equivalence unsupported.

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

Differentiation from 6-Bromo-Substituted Core Analog in Physicochemical Property Space

A closely cataloged analog, 6-bromo-N-(3,4-dimethoxyphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrazin-3-amine (C21H19BrN4O2S, MW 471.37), introduces a heavy bromine atom at the 6-position of the pyrazine ring, increasing molecular weight by ~111 Da and adding a halogen-bond donor . In drug discovery, bromine substitution is often associated with altered metabolic stability, CYP450 inhibition profiles, and logP shifts. While no direct CYP or permeability data exist for either compound, the molecular weight differential (360.48 vs. 471.37 g/mol) alone classifies the target compound as more compliant with lead-like criteria (MW ≤ 350) than the bromo analog, which falls closer to the upper bounds of drug-like space [1].

Drug-likeness Physicochemical Profiling Lead Optimization

Differentiation from 2-(4-Methylsulfanylphenyl)-N-alkylamine Series in Kinase Inhibitory Potential

In a 2022 study, a series of 2-phenylimidazo[1,2-a]pyrazin-3-amines with varied N-alkyl and N-benzyl substituents were profiled against CDK9. Compounds bearing a pyridin-4-yl group at position 2 and a benzylamine at position 3 (e.g., compound 3c) achieved IC50 values as low as 0.16 µM, whereas those with 4-methoxyphenyl at the terminal amine exhibited weaker activity (IC50 = 1.04–3.16 µM) [1]. The target compound, bearing a 4-methylsulfanylphenyl at position 2 and a 2,3-dimethylphenyl at position 3, represents an untested intersection of these SAR vectors. Extrapolating from the published data, the electron-donating methylsulfanyl group would be predicted to influence CDK9 binding differently than the pyridinyl or methoxyphenyl groups studied.

CDK9 Inhibition Anticancer Activity Kinase Selectivity

Absence of Antileishmanial Activity Data Relative to 2,3-Diaryl Imidazo[1,2-a]pyrazine Series

A series of 2,3-diaryl-imidazo[1,2-a]pyrazines, specifically 2-phenyl-3-(pyridin-4-yl) derivatives bearing polar C8 substituents, demonstrated antileishmanial activity against Leishmania major promastigotes and amastigotes in the micromolar to submicromolar range with low macrophage cytotoxicity [1]. The target compound lacks the pyridin-4-yl group at position 3 and the polar C8 substitution, instead carrying a 4-methylsulfanylphenyl at C2 and a 2,3-dimethylphenylamino group at C3. No antileishmanial or LmCK1 inhibition data exist for this specific substitution pattern, and the SAR from the published series does not predict activity for this divergent scaffold.

Antiparasitic Activity Leishmaniasis Casein Kinase 1 Inhibition

Gαq/11 Inhibitory Potential Inferred from Scaffold Proximity to GQ352

The imidazo[1,2-a]pyrazine derivative GQ352 was identified as a selective Gαq/11 inhibitor with an IC50 of 8.9 µM in a Gαβγ heterotrimer dissociation assay, exhibiting antiproliferative activity against uveal melanoma (UM) cell lines MP41 (IC50 = 3.5 µM) and 92.1 (IC50 = 6.8 µM) [1]. Systematic SAR exploration of 45 imidazo[1,2-a]pyrazine derivatives in that study focused on modifications at the C6 position of the core and the terminal amine. The target compound, bearing a 4-methylsulfanylphenyl at C2 and a 2,3-dimethylphenylamino group, falls outside this explored SAR space. The Gαq/11 binding data for GQ352 provides a class-level benchmark but cannot be directly mapped to the target compound.

Gαq/11 Inhibition Uveal Melanoma G Protein Signaling

CYP3A4 Inhibition Liability: Cautionary Data from a Structurally Proximal Analog

A structurally related imidazo[1,2-a]pyrazin-3-amine analog (CHEMBL4227911) with a 4-cyclohexylthio or similar arylthio substituent at the 2-position was tested for CYP3A4 inhibition in human liver microsomes using midazolam as a probe substrate and yielded an IC50 of 14,600 nM (14.6 µM) [1]. While this value indicates relatively weak CYP3A4 inhibition, it provides a class-level benchmark. The target compound, bearing a 4-methylsulfanylphenyl rather than a cyclohexylthio group, may exhibit different CYP inhibition due to altered lipophilicity and steric accessibility of the sulfur atom; direct data are absent.

Drug Metabolism CYP450 Inhibition ADMET Profiling

Application Scenarios for N-(2,3-dimethylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrazin-3-amine Based on Available Evidence


Kinase-Focused Chemical Biology Probe Development Requiring an Uncharacterized 2-Arylthio-3-arylamino Imidazo[1,2-a]pyrazine Scaffold

The compound can serve as a starting point for kinase inhibitor discovery programs, particularly those targeting CDK9, where SAR at the 2-arylthio and N3-aryl positions remains incompletely explored. The 4-methylsulfanylphenyl group provides an electron-rich aryl ring not represented in published CDK9 inhibitor series, which have focused on pyridinyl and methoxyphenyl substituents [1]. Researchers should plan for de novo biochemical profiling rather than assuming potency based on class membership.

Regioisomer-Controlled Screening Library Expansion for Gαq/11 Target Validation

Given that the imidazo[1,2-a]pyrazine core is validated for Gαq/11 inhibition via GQ352 (IC50 = 8.9 µM) [1], this compound's distinct substitution pattern (2,3-dimethylphenyl vs. GQ352's isoleucinyl-derived amine) can be used to probe the steric and electronic tolerance of the Gαq/11 binding pocket. Inclusion in a focused library enables differentiation from regioisomeric 3,5-dimethylphenyl analogs and exploration of previously unexamined SAR vectors.

Physicochemical Property Benchmarking Against Halogenated Imidazo[1,2-a]pyrazine Analogs in Lead-Like Space

With a molecular weight of 360.48 g/mol and absence of heavy halogens, this compound is more aligned with lead-like criteria than its 6-bromo-substituted congener (MW 471.37) [1]. It is suitable for fragment-growth campaigns and multiparameter optimization workflows where lower molecular weight and reduced halogen burden are prioritized before potency optimization.

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